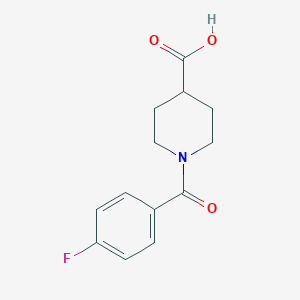

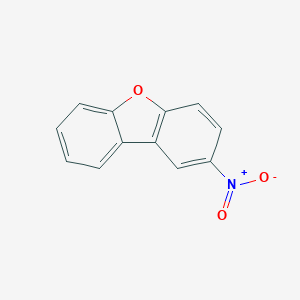

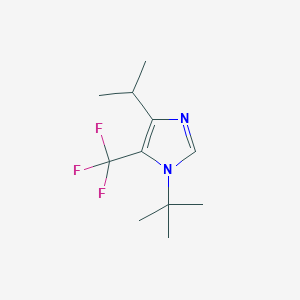

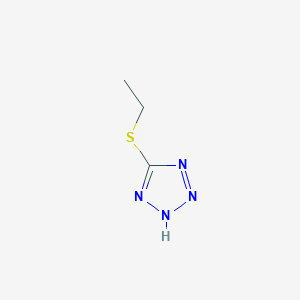

![molecular formula C21H32O4 B152146 (Z)-7-[(1R,2R,5S)-5-羟基-3-亚甲基-2-[(E)-3-氧代辛-1-烯基]环戊基]庚-5-烯酸 CAS No. 958759-75-6](/img/structure/B152146.png)

(Z)-7-[(1R,2R,5S)-5-羟基-3-亚甲基-2-[(E)-3-氧代辛-1-烯基]环戊基]庚-5-烯酸

描述

Prostaglandin D2 (PGD2) is one of the five primary enzymatic prostaglandins derived directly from PGH2. Many of the biological effects of PGD2 are transduced in vivo by a classical 7-transmembrane GPCR, the DP1 receptor. However, a second receptor, the chemokine-related CRTH2 receptor, also binds PGD2. This new receptor was recently identified on human eosinophils, where it binds selectively the PGD2 metabolite 13,14-dihydro-15-keto PGD2. 11-deoxy-11-methylene-15-keto PGD2 was prepared as a more chemically stable ligand for this receptor. There are no published studies of the pharmacological properties of 11-deoxy-11-methylene-15-keto PGD2.

科学研究应用

免疫学:嗜酸性粒细胞趋化性

该化合物已被鉴定为一种强效的人嗜酸性粒细胞趋化剂,嗜酸性粒细胞在机体的免疫反应中至关重要,特别是在过敏反应和哮喘中。 该化合物通过新型DP受体发挥作用,影响嗜酸性粒细胞的行为,并有可能为控制过敏性炎症的疗法提供靶点 .

呼吸医学:哮喘研究

在呼吸医学,尤其是哮喘研究中,11-脱氧-11-亚甲基-15-酮前列腺素D2用于研究其对气道组织的影响。 其通过CRTH2受体诱导T辅助细胞2型、嗜酸性粒细胞和嗜碱性粒细胞趋化作用,使其成为理解哮喘病理生理学和开发新治疗方法的重要分子 .

皮肤病学:皮肤炎症和疾病

该化合物参与调节嗜酸性粒细胞和嗜碱性粒细胞等免疫细胞,这些细胞在皮肤炎症中起作用,使其与皮肤病学研究相关。 它可能有助于理解湿疹和牛皮癣等疾病,其中皮肤炎症是一个关键特征 .

肿瘤学:癌症免疫疗法

肿瘤学研究可能探索在癌症免疫治疗中使用11-脱氧-11-亚甲基-15-酮前列腺素D2。 通过调节免疫细胞迁移和功能,它有可能用于增强免疫系统靶向和破坏癌细胞的能力 .

神经学:神经炎症

该化合物对免疫细胞的影响也延伸到神经学领域,它可以用来研究神经炎症,神经炎症是多种神经系统疾病的特征,包括多发性硬化症和阿尔茨海默病。 调节脑部嗜酸性粒细胞和其他免疫细胞的活性可能开辟新的治疗途径 .

药理学:药物开发

作为CRTH2受体的稳定配体,11-脱氧-11-亚甲基-15-酮前列腺素D2在药理学研究中用作开发靶向该受体的药物的工具,该受体参与各种炎症反应 .

过敏和临床免疫学:过敏性疾病

该化合物通过PGD2受体CRTH2和DP选择性地调节嗜酸性粒细胞的趋化运动、脱颗粒和凋亡,提示其在过敏性疾病(包括鼻炎和过敏性休克)的治疗和研究中具有潜在的应用价值 .

蛋白质组学:生化研究

在蛋白质组学中,11-脱氧-11-亚甲基-15-酮前列腺素D2被用作生化工具来研究蛋白质相互作用和功能。 其稳定性和特异性使其成为研究炎症和免疫反应中涉及的蛋白质组学途径的宝贵工具 .

作用机制

Target of Action

The primary targets of this compound are the DP1 receptor and the chemokine-related CRTH2 receptor . These receptors are part of the classical 7-transmembrane GPCR family . The DP1 receptor is known to transduce many of the biological effects of Prostaglandin D2 .

Mode of Action

The compound interacts with its targets by binding to them. The CRTH2 receptor, in particular, binds selectively to the PGD2 metabolite 13,14-dihydro-15-keto PGD2 . This compound was prepared as a more chemically stable ligand for this receptor .

Pharmacokinetics

As a chemically stable analog of prostaglandin d2, it is likely to share similar pharmacokinetic properties .

Result of Action

The compound’s action results in the modulation of chemokinesis, degranulation, and apoptosis in eosinophils . It also induces chemotaxis in T helper type 2 cells, eosinophils, and basophils .

Action Environment

It is known that the compound is chemically stable, suggesting that it may be less susceptible to environmental changes .

属性

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,18-20,23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAKCJFTIGHOEX-WQXLGBCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

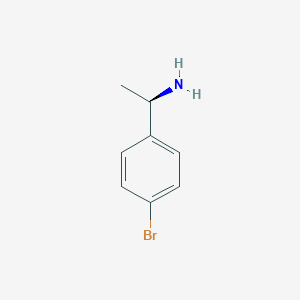

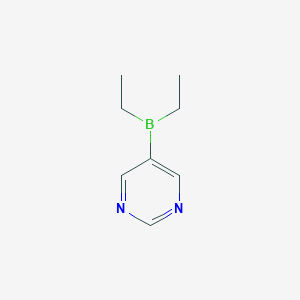

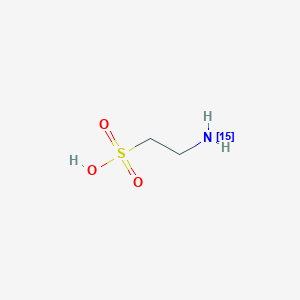

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)